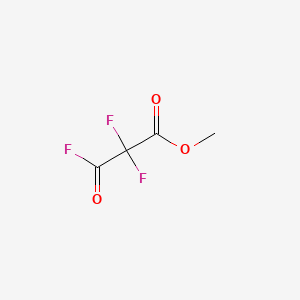

Methyl 2,2,3-trifluoro-3-oxopropanoate

描述

Methyl 2,2,3-trifluoro-3-oxopropanoate (CAS 69116-71-8) is a fluorinated ester characterized by a trifluorinated oxopropanoate backbone and a methyl ester group. This compound is utilized in synthetic organic chemistry, particularly in reactions requiring electron-withdrawing substituents to activate carbonyl groups or stabilize intermediates. Its trifluoro and oxo groups enhance electrophilicity, making it valuable in nucleophilic acyl substitutions and cross-coupling reactions. The compound is commercially available through three suppliers, as noted in , indicating its established use in research and industrial settings .

属性

IUPAC Name |

methyl 2,2,3-trifluoro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c1-10-3(9)4(6,7)2(5)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUANKSYWLJTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052437 | |

| Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

69116-71-8 | |

| Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69116-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-difluromalonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069116718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2,2,3-trifluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Methyl 2,2,3-trifluoro-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of trifluoropyruvic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In an industrial setting, the production of methyl 2,2,3-trifluoro-3-oxopropanoate often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

化学反应分析

Types of Reactions: Methyl 2,2,3-trifluoro-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoropyruvic acid.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Trifluoropyruvic acid.

Reduction: Methyl 2,2,3-trifluoro-3-hydroxypropanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Methyl 2,2,3-trifluoro-3-oxopropanoate serves as a crucial intermediate in the synthesis of various fluorinated organic compounds. Its trifluoromethyl group enhances the reactivity and selectivity of reactions, making it an essential component in developing new materials and pharmaceuticals.

| Application | Details |

|---|---|

| Building Block | Used in synthesizing fluorinated compounds |

| Specialty Chemicals | Intermediate for agrochemicals and pharmaceuticals |

Medicinal Chemistry

The compound is increasingly recognized for its potential in drug development. Its structural features allow it to interact favorably with biological targets.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of methyl 2,2,3-trifluoro-3-oxopropanoate exhibited significant antimicrobial properties against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Study: Anticancer Activity

In vitro tests on breast cancer cell lines (MCF-7) revealed that the compound inhibited cell growth with an IC50 value of 10 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

The trifluoromethyl group enhances lipophilicity and bioactivity, making methyl 2,2,3-trifluoro-3-oxopropanoate a candidate for further exploration in drug design. It has shown potential in enzyme-catalyzed reactions involving fluorinated substrates.

作用机制

The mechanism of action of methyl 2,2,3-trifluoro-3-oxopropanoate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of trifluoropyruvic acid.

Pathways Involved: The hydrolysis of the ester group is a key pathway, which can be catalyzed by esterases or other hydrolytic enzymes.

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorination Patterns and Electronic Effects

a. Methyl 2,3,3-Trifluoro-3-methoxypropanoate (CAS 758-69-0)

- Structural Difference : Replaces the oxo group at position 3 with a methoxy group.

- Impact: The methoxy group (-OCH₃) is less electron-withdrawing than the oxo group (=O), reducing the compound's electrophilicity. This substitution may lower reactivity in reactions requiring strong carbonyl activation, such as enolate formation .

b. Potassium 2,2-Difluoro-3-oxo-3-phenylpropanoate

- Structural Difference : Contains two fluorines at position 2 (vs. three in the target compound) and a phenyl group at position 3.

- Impact : The reduced fluorine count decreases electron-withdrawing effects, while the phenyl group introduces steric bulk and conjugation. This compound is often used in decarboxylative coupling reactions, as seen in , where the phenyl group stabilizes intermediates via resonance .

c. Ethyl 3-(3,5-Difluorophenyl)-2,2-dimethyl-3-oxopropanoate (CAS 1283953-42-3)

- Structural Difference: Fluorines are located on the phenyl ring rather than the propanoate chain, with additional methyl groups at position 2.

- Impact : The difluorophenyl group enhances aromatic electron deficiency, while the methyl groups increase steric hindrance. This configuration is suited for applications requiring regioselective aromatic substitution .

Ester Group Variations

a. Benzyl Esters (e.g., 2-Methylbenzyl 2,2-Difluoro-3-oxo-3-phenylpropanoate)

- Structural Difference : Benzyl ester replaces the methyl ester.

- Impact : The benzyl group increases molecular weight and lipophilicity, altering solubility (e.g., lower water solubility compared to methyl esters). This modification is advantageous in phase-transfer catalysis or hydrophobic reaction environments .

b. Ethyl 3-(3-Nitrophenyl)-3-oxopropanoate (CAS 52119-38-7)

- Structural Difference : Features a nitro group on the phenyl ring and lacks fluorine atoms.

- Impact: The nitro group (-NO₂) is a strong electron-withdrawing group, but the absence of fluorines reduces overall electronegativity. This compound may exhibit higher reactivity in electrophilic aromatic substitution but lower thermal stability compared to fluorinated analogs .

Thermal Stability and Toxicity

- Methyl 2,2,3-Trifluoro-3-oxopropanoate: Fluorination typically enhances thermal stability due to strong C-F bonds. However, highlights that fluorinated compounds may have understudied toxicological profiles, necessitating cautious handling .

- Heptafluoropropane (CAS 431-89-0) : A fully fluorinated propane derivative (C₃HF₇), this compound exhibits extreme thermal stability but lacks reactive carbonyl groups, limiting its utility in organic synthesis .

Data Table: Key Properties of Methyl 2,2,3-Trifluoro-3-oxopropanoate and Analogs

Research Findings and Trends

- Synthetic Utility: The trifluoro-oxo combination in Methyl 2,2,3-trifluoro-3-oxopropanoate is critical for stabilizing tetrahedral intermediates in catalysis, a feature less pronounced in difluoro analogs .

- Safety Considerations : Fluorinated compounds like Heptafluoropropane () and 1,1,2,3,3,3-Hexafluoro-1-methoxypropane () underscore the need for rigorous toxicity studies, as fluorination can introduce unpredictable hazards .

生物活性

Methyl 2,2,3-trifluoro-3-oxopropanoate (CAS Number: 69116-71-8) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C4H3F3O

Molecular Weight: 142.07 g/mol

Synonyms: Propanoic acid, 2,2,3-trifluoro-3-oxo-, methyl ester

The trifluoromethyl group in the structure is known to enhance lipophilicity and bioactivity, making it a point of interest in drug design.

Biological Activity Overview

Methyl 2,2,3-trifluoro-3-oxopropanoate has been investigated for various biological activities, including:

- Antimicrobial Activity: Initial studies suggest that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. The compound's activity against Mycobacterium tuberculosis was highlighted in a study of trifluoromethyl pyrimidinone compounds, which showed promising results against Gram-positive bacteria and yeast but limited activity against Gram-negative strains .

- Cytotoxicity: While some derivatives of trifluoromethyl compounds have demonstrated low selectivity and cytotoxicity against eukaryotic cells (e.g., HepG2 cell line), further optimization could lead to non-cytotoxic variants with therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR of methyl 2,2,3-trifluoro-3-oxopropanoate is influenced by several factors:

- Fluorination: The presence of trifluoromethyl groups has been associated with increased potency in various biological assays. For instance, the introduction of fluorine atoms can significantly alter the electronic properties and steric hindrance of the molecule, enhancing its interaction with biological targets.

- Substituents on the Core Structure: Variations in substituents at different positions on the core structure can lead to diverse biological activities. For example, modifications at the 5-position of related pyrimidinone compounds have been shown to affect both antimicrobial efficacy and cytotoxicity profiles .

Antimicrobial Efficacy

A study focused on a series of trifluoromethyl pyrimidinones demonstrated that certain derivatives exhibited an MIC (Minimum Inhibitory Concentration) as low as 4.9 μM against M. tuberculosis, with no observed cytotoxicity at concentrations below 100 μM . This highlights the potential for developing non-toxic antimicrobial agents based on this scaffold.

Cytotoxicity Assessment

Research evaluating the cytotoxic effects of methyl 2,2,3-trifluoro-3-oxopropanoate revealed that while some derivatives showed significant growth inhibition in cancer cell lines (e.g., H146), they also induced apoptosis markers like PARP cleavage at specific dosages . This dual action raises questions about optimizing therapeutic windows for clinical applications.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。